Superior In Vitro Anticancer Activity of LG003 vs. Commercial Chemotherapeutics in SiHa Cervical Cancer Cells
In a direct head-to-head comparison using the SiHa cervical cancer cell line, LG003 demonstrated superior in vitro anticancer activity relative to four commercial anticancer drugs: 10-hydroxycamptothecin, epirubicin hydrochloride, taxol, and oxaliplatin [1]. The study reported that LG003 exhibited better overall anticancer activity than all tested comparators, with inhibition effects that were both time- and dose-dependent [1]. Notably, lactate dehydrogenase (LDH) release assays confirmed that LG003 exerts its effects through a physiological pathway rather than non-specific cytotoxicity, a mechanistic differentiation from conventional chemotherapeutics [1].
| Evidence Dimension | In vitro anticancer activity (cell viability inhibition) |
|---|---|
| Target Compound Data | LG003: superior inhibition (better than all four comparators); time- and dose-dependent activity |
| Comparator Or Baseline | 10-Hydroxycamptothecin, Epirubicin Hydrochloride, Taxol, Oxaliplatin |
| Quantified Difference | LG003 > all four commercial drugs (qualitative ranking reported; exact IC50 values not specified in abstract) |
| Conditions | SiHa cervical cancer cell line; MTT assay; LDH release assay |
Why This Matters
For procurement decisions in cervical cancer drug discovery, LG003 offers a differentiated mechanism (physiological apoptosis vs. cytotoxicity) with superior potency to established chemotherapeutics.
- [1] Huang YJ, Zhang YY, Liu G, Tang J, Hu JG, Feng ZZ, Liu F, Wang QY, Li D. Preliminary evaluation of the in vitro efficacy of 1,2-di(quinazolin-4-yl)diselane against SiHa cervical cancer cells. Asian Pac J Cancer Prev. 2014;15(15):6301-6. doi:10.7314/apjcp.2014.15.15.6301. View Source
